![molecular formula C19H32ClNO B076423 alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride CAS No. 13562-21-5](/img/structure/B76423.png)
alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride, also known as phencyclidine (PCP), is a synthetic dissociative anesthetic drug. It was first synthesized in the 1950s, and its use as an anesthetic was discontinued due to its side effects. However, PCP continued to be used recreationally, leading to its classification as a Schedule II controlled substance in the United States.
作用机制
PCP acts as an antagonist at the NMDA receptor, blocking the activity of glutamate, the brain's primary excitatory neurotransmitter. This leads to a reduction in the activity of neurons in the prefrontal cortex, which is involved in decision-making, planning, and social behavior.
生化和生理效应
PCP has been found to increase the release of dopamine, a neurotransmitter involved in reward and motivation. It also increases the release of norepinephrine and serotonin, which are involved in mood regulation. PCP has been shown to have neurotoxic effects, causing damage to neurons in the brain.
实验室实验的优点和局限性
PCP has been used in laboratory experiments to study the effects of NMDA receptor blockade on behavior and brain function. Its use has allowed researchers to better understand the role of glutamate in learning and memory, as well as the underlying mechanisms of schizophrenia. However, PCP has limited use in laboratory experiments due to its neurotoxic effects and potential for abuse.
未来方向
Future research on PCP could focus on developing safer NMDA receptor antagonists for use in laboratory experiments. Additionally, further research could be done to better understand the long-term effects of PCP use on the brain and behavior. Studies could also be conducted to investigate the potential therapeutic uses of PCP, such as in the treatment of depression or addiction.
合成方法
The synthesis of PCP involves the reaction of piperidine with a benzyl halide, followed by reduction with lithium aluminum hydride. The resulting product is then treated with diethylamine to form PCP.
科学研究应用
PCP has been used in scientific research to study its effects on the brain and behavior. It has been found to block N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. PCP has also been used to induce schizophrenia-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disorder.
属性
CAS 编号 |
13562-21-5 |
|---|---|
产品名称 |
alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride |
分子式 |
C19H32ClNO |
分子量 |
325.9 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-3-20(4-2)16-15-19(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18,21H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChI 键 |
IZTHVPMGJIGDKL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
规范 SMILES |
CCN(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
其他 CAS 编号 |
13562-21-5 |
同义词 |
alpha-cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



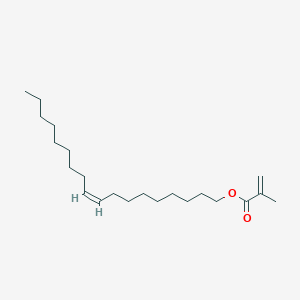
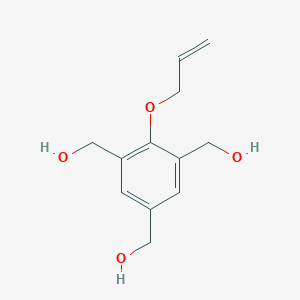
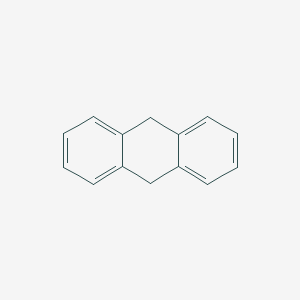
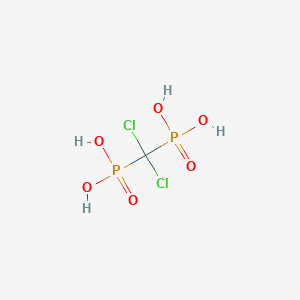
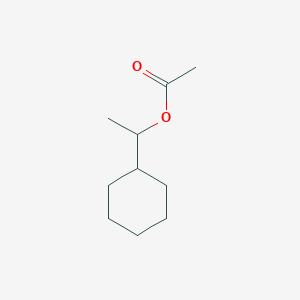

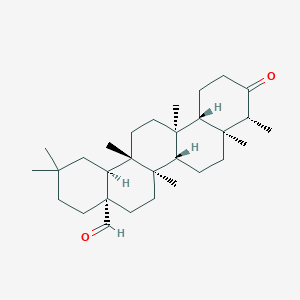
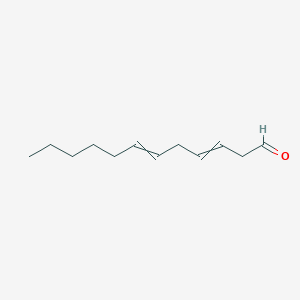
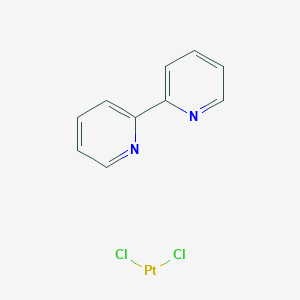
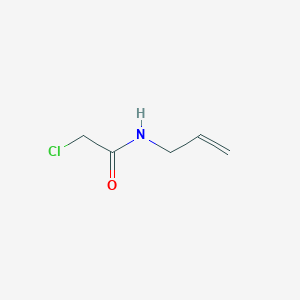
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)
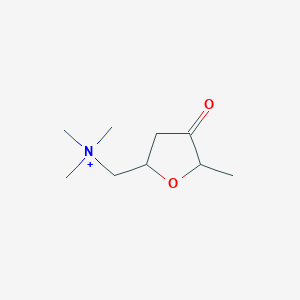
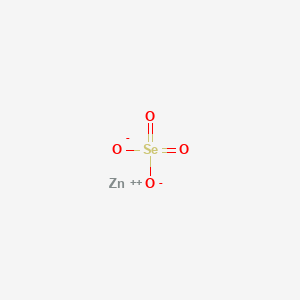
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)